Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

描述

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a useful research compound. Its molecular formula is C27H26Au2Cl2P2 and its molecular weight is 877.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a gold catalyst . It primarily targets transition metal-catalyzed cross-coupling reactions . The compound’s ability to coordinate well with metals via monodentate or bidentate manner makes it useful in the development of biologically active metal coordination complexes .

Mode of Action

The compound interacts with its targets by facilitating the cross-coupling reactions . This interaction results in the formation of new chemical bonds, leading to the synthesis of complex organic compounds .

Biochemical Pathways

It is known to be involved in suzuki-miyaura coupling, sonogashira coupling, and negishi coupling reactions . These reactions are crucial for the synthesis of various biologically active compounds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. In general, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds .

生物活性

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a gold-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound combines gold(I) with a bidentate phosphine ligand, which enhances its reactivity and biological interaction capabilities. Research has indicated that such gold(I) complexes can exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological studies.

Chemical Structure and Properties

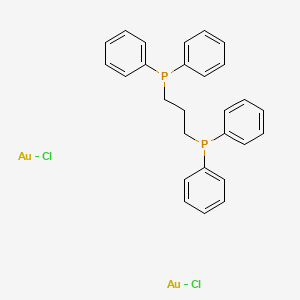

The chemical formula for this compound is represented as follows:

This compound features two chlorogold(I) units coordinated to a 1,3-bis(diphenylphosphino)propane ligand. The presence of the diphosphine ligand is crucial for its stability and biological activity.

Gold(I) complexes are believed to exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Gold(I) compounds can inhibit thioredoxin reductase (TrxR), an enzyme involved in redox regulation within cells. This inhibition leads to increased oxidative stress and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in various cancer cell lines, including prostate and ovarian cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial function .

- Interaction with Cellular Targets : The binding of gold(I) complexes to biomolecules such as proteins and nucleic acids may alter their function, contributing to the cytotoxic effects observed in vitro .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate (PC3) | 5.2 | Apoptosis induction |

| Ovarian (C13) | 4.8 | Mitochondrial dysfunction |

| Lung (A549) | 6.0 | TrxR inhibition |

| Cervical (HeLa) | 7.5 | Reactive oxygen species generation |

Case Studies

- Prostate Cancer Study : In a study involving PC3 cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5.2 µM. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation.

- Ovarian Cancer Research : Another study focused on cisplatin-resistant ovarian adenocarcinoma C13 cells revealed that this compound could overcome drug resistance by inducing apoptosis via mitochondrial pathways, achieving an IC50 value of 4.8 µM.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates that it is poorly soluble in aqueous environments but shows significant lipophilicity, which may facilitate cellular uptake . However, it also raises concerns regarding potential toxicity:

属性

IUPAC Name |

chlorogold;3-diphenylphosphanylpropyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2.2Au.2ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;;/h1-12,14-21H,13,22-23H2;;;2*1H/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQGWXOIOXYBFK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Au2Cl2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504777 | |

| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72428-60-5 | |

| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。